molecular formula C21H26N4O B10885315 [4-(4-Phenylpiperazin-1-yl)piperidin-1-yl](pyridin-3-yl)methanone

[4-(4-Phenylpiperazin-1-yl)piperidin-1-yl](pyridin-3-yl)methanone

Cat. No.: B10885315
M. Wt: 350.5 g/mol
InChI Key: AXNOQKOYNVZCOS-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperazino)piperidinomethanone: is a complex organic compound that features a piperidine and piperazine ring, both of which are significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylpiperazino)piperidinomethanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. One common method involves the cyclization of appropriate diamine precursors with sulfonium salts under basic conditions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylpiperazino)piperidinomethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and piperazine rings, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Phenylpiperazino)piperidinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its piperidine and piperazine rings, which are common motifs in bioactive molecules .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including their use as antipsychotic or antidepressant agents .

Industry

Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Phenylpiperazino)piperidinomethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and piperazine rings allow it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom.

    Piperazine: A six-membered ring containing two nitrogen atoms.

    Pyridine: A six-membered ring containing one nitrogen atom, similar to the pyridyl group in the compound.

Uniqueness

What sets 4-(4-Phenylpiperazino)piperidinomethanone apart is the combination of these rings in a single molecule, providing a unique scaffold for drug design and chemical synthesis. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in research and industry .

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C21H26N4O/c26-21(18-5-4-10-22-17-18)25-11-8-20(9-12-25)24-15-13-23(14-16-24)19-6-2-1-3-7-19/h1-7,10,17,20H,8-9,11-16H2

InChI Key

AXNOQKOYNVZCOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4

Origin of Product

United States

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